molecular formula C8H6BrNO2 B1379778 6-Bromo-5-hydroxyisoindolin-1-one CAS No. 1373223-17-6

6-Bromo-5-hydroxyisoindolin-1-one

Cat. No. B1379778
M. Wt: 228.04 g/mol
InChI Key: HGPUWVLNCZHMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2 . It has a molecular weight of 228.0449 . It is a brown solid .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 6-Bromo-5-hydroxyisoindolin-1-one, has been achieved through ultrasonic-assisted synthesis from 3-alkylidenephtalides . This practical synthesis is characterized by group tolerance, high efficiency, and yields . Another synthesis method involves a one-pot two-step sequential reaction from 2-iodobenzamide derivatives and various substituted benzyl cyanides in the presence of CuCl and cesium carbonate in DMSO .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-hydroxyisoindolin-1-one is 1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) .


Chemical Reactions Analysis

Indole-based compounds, such as 6-Bromo-5-hydroxyisoindolin-1-one, are very important among heterocyclic structures due to their biological and pharmaceutical activities . They are versatile precursors in the synthesis of various compounds .


Physical And Chemical Properties Analysis

6-Bromo-5-hydroxyisoindolin-1-one is a brown solid . It has a molecular weight of 228.0449 .

Scientific Research Applications

Antioxidant Activity Analysis

"6-Bromo-5-hydroxyisoindolin-1-one" could potentially be involved in studies related to antioxidant activities. The analysis of antioxidant activity is critical in various fields such as food engineering, medicine, and pharmacy. Tests like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Oxyradical Scavenging Capacity (TOSC) are based on chemical reactions and spectrophotometry, which involve the monitoring of characteristic colors or the discoloration of solutions. These assays help in determining the antioxidant capacity of complex samples, which might be applicable for compounds like "6-Bromo-5-hydroxyisoindolin-1-one" given its structural properties that could interact with free radicals or participate in electron transfer reactions (I. Munteanu & C. Apetrei, 2021).

Chemical Synthesis and Medicinal Applications

Research on "6-Bromo-5-hydroxyisoindolin-1-one" might also extend into its use as a building block in organic synthesis, particularly in the development of new pharmaceuticals or physiologically active compounds. Radical cyclizations, for instance, are widely used in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products. The regiochemistry of these cyclizations can significantly impact the synthesis of complex molecules, potentially including derivatives of "6-Bromo-5-hydroxyisoindolin-1-one." Such processes are essential for the development of therapeutic materials and understanding the mechanisms underlying their biological activities (H. Ishibashi & O. Tamura, 2004).

Environmental and Biological Impacts

Further research into "6-Bromo-5-hydroxyisoindolin-1-one" could explore its environmental fate and biological impacts, including its potential transformation or degradation products. Understanding the environmental behavior and ecological risks of such compounds is crucial, particularly if they are used or produced in industrial processes. This knowledge is essential for assessing potential health risks and developing strategies for environmental remediation or safer compound synthesis (Aifeng Liu et al., 2018).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 6-Bromo-5-hydroxyisoindolin-1-one can be found on the J & W Pharmlab website . It is always recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-bromo-5-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUWVLNCZHMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242419
Record name 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-hydroxyisoindolin-1-one

CAS RN

1373223-17-6
Record name 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-hydroxyisoindolin-1-one
Reactant of Route 2
6-Bromo-5-hydroxyisoindolin-1-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-hydroxyisoindolin-1-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-hydroxyisoindolin-1-one
Reactant of Route 5
6-Bromo-5-hydroxyisoindolin-1-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-hydroxyisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.